molecular formula C12H12ClF3N2O2 B1351145 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 337919-65-0

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1351145
CAS No.: 337919-65-0
M. Wt: 308.68 g/mol
InChI Key: GBLCZMUANRHJIZ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorinated pyridine ring, and a piperidine carboxylic acid moiety

Biochemical Analysis

Biochemical Properties

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . This inhibition occurs through the binding of the compound to the active site of PPTase, thereby preventing the enzyme from catalyzing its normal biochemical reactions. Additionally, the compound’s interaction with PPTase leads to the attenuation of secondary metabolism in bacteria, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In bacterial cells, the compound has been observed to inhibit growth by targeting PPTase, which is crucial for the synthesis of essential biomolecules . This inhibition disrupts cell signaling pathways and gene expression, leading to a reduction in bacterial virulence and proliferation. Furthermore, the compound’s impact on cellular metabolism is evident from its ability to interfere with the production of secondary metabolites, which are vital for bacterial survival and pathogenicity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PPTase, forming a stable complex that inhibits the enzyme’s activity . This binding interaction is facilitated by the presence of the chloro and trifluoromethyl groups, which enhance the compound’s affinity for the enzyme. Additionally, the compound’s carboxylic acid group plays a role in stabilizing the enzyme-inhibitor complex, further contributing to its inhibitory effects . The inhibition of PPTase by the compound leads to downstream effects on gene expression and metabolic pathways, ultimately resulting in reduced bacterial viability and virulence .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under ambient conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on bacterial growth were sustained over extended periods, indicating its potential for long-term applications in antimicrobial therapies

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxic or adverse effects . At higher doses, the compound may exhibit toxic effects, including growth inhibition and potential damage to host tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications to minimize adverse effects while maximizing its antimicrobial efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with PPTase. The inhibition of PPTase by the compound disrupts the synthesis of essential biomolecules, leading to alterations in metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as PPTase . Additionally, the compound may interact with specific transporters or binding proteins that modulate its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential off-target effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular components. The compound’s ability to inhibit PPTase suggests that it localizes to regions of the cell where this enzyme is active, such as the cytoplasm . Additionally, the compound’s chemical structure may include targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with piperidine-4-carboxylic acid under specific conditions . Industrial production methods often utilize advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium acetate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Compared to other similar compounds, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-17-10(9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCZMUANRHJIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382370
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337919-65-0
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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